Maleic Acid

Catalog No.
S534428
CAS No.
110-16-7
M.F
C4H4O4
C4H4O4
HOOCCH=CHCOOH
M. Wt
116.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maleic Acid

CAS Number

110-16-7

Product Name

Maleic Acid

IUPAC Name

(Z)-but-2-enedioic acid

Molecular Formula

C4H4O4
C4H4O4
HOOCCH=CHCOOH

Molecular Weight

116.07 g/mol

InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1-

InChI Key

VZCYOOQTPOCHFL-UPHRSURJSA-N

SMILES

Array

solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
In water, 788 g/L at 25 °C, 3926 g/L at 97.5 °C
79.000 lb/100 lb water at 77 °F
In water, 441,000 mg/L at 25 °C
Freely soluble in alcohol; soluble in acetone, glacial acetic acid; slightly soluble in ether; practically insoluble in benzene
For more Solubility (Complete) data for MALEIC ACID (7 total), please visit the HSDB record page.
441 mg/mL at 25 °C
Solubility in water, g/100ml at 25Â °C: 78 (soluble)

Synonyms

hydrogen maleate, maleate, maleic acid, maleic acid, ammonium salt, maleic acid, calcium salt, maleic acid, dipotassium salt, maleic acid, disodium salt, maleic acid, iron salt, maleic acid, monoammonium salt, maleic acid, monocopper (2+) salt, maleic acid, monosodium salt, maleic acid, neodymium salt, maleic acid, potassium salt, maleic acid, sodium salt, sodium maleate

Canonical SMILES

C(=CC(=O)O)C(=O)O

Isomeric SMILES

C(=C\C(=O)O)\C(=O)O

The exact mass of the compound Maleic acid is 116.01 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 66° f (ntp, 1992)441000 mg/l (at 25 °c)7 mg/ml at 25 °cin water, 788 g/l at 25 °c, 3926 g/l at 97.5 °c79.000 lb/100 lb water at 77 °fin water, 441,000 mg/l at 25 °cfreely soluble in alcohol; soluble in acetone, glacial acetic acid; slightly soluble in ether; practically insoluble in benzenesolubility (g/100 g) at 25 °c: benzene 0.024, chloroform 0.11, carbon tetrachloride 0.002, diethyl ether 7.57solubility (g/100 g): acetone 38.6 (at 20 °c), methanol 41.0 (at 22.5 °c), ethanol 30.2 (at 0 °c) and 34.4 (at 22.5 °c), 1-propanol 20.0 (at 0 °c) and 24.3 (at 22.5 °c), 2-butenenitrile 4.38 (at 50 °c)insoluble in chloroform441 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 78 (soluble). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25940. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Supplementary Records. It belongs to the ontological category of butenedioic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Maleic acid (cis-butenedioic acid) is a highly soluble, planar dicarboxylic acid widely utilized as a chemical intermediate, adhesion promoter, and pharmaceutical salt-forming agent. Characterized by its cis-geometry, it exhibits distinct physical and chemical properties driven by intramolecular hydrogen bonding, which significantly differentiates it from its trans-isomer, fumaric acid, and its dehydrated counterpart, maleic anhydride[1]. For industrial and scientific procurement, maleic acid is prioritized when workflows demand high aqueous solubility, strong initial acidity (low pKa1), and stable handling in water-based formulations without the exothermic reactivity associated with anhydrides[2].

Substituting maleic acid with its closest structural analogs leads to immediate process failures in both aqueous and thermal workflows. Attempting to use the trans-isomer, fumaric acid, in high-concentration liquid formulations results in severe precipitation due to a greater than 100-fold reduction in aqueous solubility [1]. Furthermore, fumaric acid's weaker initial acidity prevents complete proton transfer when synthesizing specific active pharmaceutical ingredient (API) salts. Conversely, substituting maleic acid with maleic anhydride in water-based systems introduces uncontrolled, exothermic hydrolysis—the anhydride has a half-life of approximately 22 seconds in water at 25 °C—compromising formulation stability and safety[2].

Aqueous Solubility for High-Concentration Formulations

The cis-geometry of maleic acid allows for intramolecular hydrogen bonding, which disrupts crystal lattice packing and dramatically enhances interactions with polar solvents. At 30 °C, maleic acid achieves an aqueous solubility of 91.2 g/100 g of water, whereas the trans-isomer, fumaric acid, reaches only 0.8 g/100 g under identical conditions [1]. This represents a >110-fold advantage in solubility, making maleic acid highly suitable for concentrated aqueous reagents and liquid-phase syntheses.

Evidence DimensionAqueous Solubility
Target Compound Data91.2 g/100 g water
Comparator Or BaselineFumaric acid (0.8 g/100 g water)
Quantified Difference>110-fold higher solubility
ConditionsAqueous solution at 30 °C

Prevents precipitation and enables the formulation of highly concentrated aqueous solutions required in industrial resin synthesis and liquid API processing.

First Dissociation Constant (pKa1) for API Salt Formation

Maleic acid is a significantly stronger acid in its first dissociation step compared to fumaric acid. The stabilization of the maleate monoanion via intramolecular hydrogen bonding yields a pKa1 of 1.90, whereas the trans-geometry of fumaric acid results in a pKa1 of 3.03 [1]. This difference of over one full pH unit means maleic acid is more than 10 times more effective at donating its first proton, which is critical for driving complete salt formation with weakly basic active pharmaceutical ingredients.

Evidence DimensionFirst Acid Dissociation Constant (pKa1)
Target Compound DatapKa1 = 1.90
Comparator Or BaselineFumaric acid (pKa1 = 3.03)
Quantified Difference1.13 pH unit difference (stronger initial acidity)
ConditionsStandard aqueous conditions (25 °C)

Ensures reliable, high-yield proton transfer when manufacturing stable maleate salts for pharmaceutical applications.

Hydrolytic Stability in Water-Based Systems vs. Anhydride

While maleic anhydride is commonly used in anhydrous polymerizations, it is highly unstable in the presence of moisture, undergoing rapid exothermic hydrolysis to maleic acid with a half-life of approximately 22 seconds at 25 °C [1]. Procuring maleic acid directly bypasses this reactive instability, providing a stable, pre-hydrolyzed dicarboxylic acid that maintains consistent concentration and pH in water-based adhesives and copolymer emulsions without requiring specialized moisture-free handling.

Evidence DimensionAqueous Hydrolytic Stability
Target Compound DataStable in aqueous solution
Comparator Or BaselineMaleic anhydride (t1/2 ≈ 22 seconds)
Quantified DifferenceComplete elimination of rapid exothermic hydrolysis
ConditionsAqueous environment at 25.1 °C

Allows for safe, predictable processing in water-based manufacturing workflows without the strict anhydrous storage requirements of maleic anhydride.

Thermal Processing Window and Melting Point

The structural differences between the cis and trans isomers drastically affect their thermal behavior. Maleic acid exhibits a melting point of approximately 135 °C, at which point it can be thermally dehydrated back into maleic anhydride [1]. In contrast, fumaric acid forms a highly stable crystal lattice that does not melt until 287 °C . This significantly lower melting point allows maleic acid to be utilized in lower-temperature melt-processing applications and as a direct thermal precursor where fumaric acid would remain an intractable solid.

Evidence DimensionMelting Point
Target Compound Data135 °C
Comparator Or BaselineFumaric acid (287 °C)
Quantified Difference152 °C lower melting point
ConditionsStandard atmospheric pressure

Enables low-temperature melt blending and controlled thermal dehydration workflows that are impossible with high-melting trans-isomers.

Pharmaceutical API Salt Formulation (Maleates)

Due to its low pKa1 (1.90), maleic acid is highly effective for forming stable acid addition salts with weakly basic active pharmaceutical ingredients (e.g., indacaterol maleate). Its strong initial acidity ensures complete protonation, while its high aqueous solubility facilitates straightforward crystallization and purification processes [1].

Water-Based Adhesion Promoters and Coatings

In the formulation of aqueous adhesives and surface treatments for metals (like galvanized steel) or nylon, maleic acid is selected over maleic anhydride. Because it is already fully hydrolyzed, it provides stable, predictable cross-linking and pH control without the risk of rapid, exothermic degradation upon addition to the water phase [2].

High-Concentration Liquid Reagents and Precursors

For industrial syntheses requiring high-concentration liquid dosing, such as the production of glyoxylic acid via ozonolysis, maleic acid is prioritized over fumaric acid. Its ability to dissolve at over 90 g/100 g of water ensures that high-throughput liquid-phase reactors can operate efficiently without the line-clogging precipitation risks associated with the trans-isomer [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Maleic acid is a colorless crystalline solid having a faint odor. It is combustible though it may take some effort to ignite. It is soluble in water. It is used to make other chemicals and for dyeing and finishing naturally occurring fibers.
Pellets or Large Crystals; Liquid; Dry Powder
Colorless or white solid; [HSDB] White crystalline powder; [MSDSonline]
Solid
WHITE CRYSTALS.

Color/Form

Monoclinic prisms from water
White crystals from water, alcohol and benzene
Colorless crystals

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

116.01095860 Da

Monoisotopic Mass

116.01095860 Da

Boiling Point

275 °F at 760 mmHg (decomposes) (NTP, 1992)

Flash Point

127Â °C

Heavy Atom Count

8

Taste

Characteristic repulsive, astringent taste

Vapor Density

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.0 (Air = 1)

Density

1.59 at 68 °F (USCG, 1999) - Denser than water; will sink
1.590 g/cu cm at 20 °C
Relative density (water = 1): 1.59

LogP

-0.48
-0.48 (LogP)
0.46
log Kow = -0.48
-0.48
-0.5

Odor

Faint acidulous odor

Decomposition

When heated to decomp it emits acrid smoke and irritating fumes.
135Â °C

Appearance

Solid powder

Melting Point

266 to 268 °F (NTP, 1992)
132.5 °C (OECD Guideline 102 (Melting point / Melting Range))
Converted in part into the much higher-melting fumaric acid (MP: 287 °C) when heated to a temp slightly above the MP.
130.5 °C
131Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

91XW058U2C

Related CAS

26099-09-2
10237-70-4 (potassium salt)
18016-19-8 (hydrochloride salt)
3105-55-3 (mono-hydrochloride salt)
371-47-1 (di-hydrochloride salt)
37449-49-3 (Nd salt)
44742-89-4 (mono-ammonium salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Use and Manufacturing

IDENTIFICATION: Maleic acid is a colorless, crystalline solid with a faint acidic odor and a strong astringent taste. It is very soluble in water. Maleic acid is found naturally in ginseng, tobacco leaves, sour cherries, cacao and corn. It may be present in fermented alcoholic beverages such as beer and wine. It may be formed in water or air from the breakdown of other chemicals, such as maleic anhydride. It is also released to the air in car exhaust and in cigarette smoke. USE: Maleic acid is used to make other chemicals, synthetic glues, and dyes. It is used in processing of wool, silk, and cotton and as preservative in fats and oils. EXPOSURE: Workers making maleic acid or using products containing maleic acid may breathe in mists or have direct skin contact. The general population may breathe in mists from auto exhaust or cigarette smoke. Lesser exposure could occur from eating certain foods and drinking beer and wine that naturally contain maleic acid. Exposure may also occur by skin contact with some auto products. If maleic acid is released to the environment, it will not bind particles in soil and water. It is expected to move through soil. Maleic acid is not expected to move into air from wet soils or water surfaces. It is expected to be broken down by microorganisms and is not expected to build up in aquatic organisms. If maleic acid is released to air, it will be broken down by reaction with other chemicals or bind to particles that will eventually fall to the ground. RISK: Skin, eye, and throat irritation can occur in humans that touch maleic acid or breathe air containing maleic acid dust. Permanent eye damage occurred in laboratory animals following direct contact with high concentrations of maleic acid. Temporary eye damage occurred at lower concentrations. Kidney damage occurred in laboratory animals fed or injected with high doses of maleic acid. The potential for maleic acid to cause cancer, birth defects, or reproductive effects has not been examined in humans or laboratory animals. The potential for maleic acid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Pharmacology

Maleic Acid is an organic salt or ester of maleic acid that could be conjugated to free base compounds/drugs to improve the physiochemical properties including stability, solubility and dissolution rate. (NCI)

MeSH Pharmacological Classification

Enzyme Inhibitors

Mechanism of Action

Kidney damage has been observed as a systemic toxic action of maleic acid. Morphological-functional changes in the kidneys were produced by intraperitoneal injection (100-350 mg/kg; rats, dogs) and also by inhalation exposure to ca. 720 mg/mc (rats). The damage to distal and proximal tubular resorption produced by maleic acid is reminiscent of the known (congenital or acquired) Fanconi syndrome in humans. This damage seems to be caused by the interaction of maleic acid with glutathione in tubular renal cells, leading to intolerable concentration of free radicals and peroxides. In addition to the resultant cellular damage, maleic acid appears to affect Na+ and H+ ion transport in the proximal tubes [RE5]. After chronic exposure of male rats (250, 500, 750 mg/kg /per/ day for up to two years), an increased mortality as well as kidney damage and delayed growth was observed in all dosage groups. Liver and testicular damage has also been found in highest dosage group. No signs of carcinogenic activity of maleic acid were discovered with long-term dosage, which however was not designed as a carcinogenicity study.

Vapor Pressure

Negligible (NTP, 1992)
0.0000359 [mmHg]
1.34X10-5 mm Hg at 25 °C (OECD Guideline 104 (Vapor Pressure Curve))
Vapor pressure, Pa at 25Â °C: 0.0048

Pictograms

Irritant

Irritant

Other CAS

110-16-7
68307-91-5
10237-70-4

Wikipedia

Maleic_acid

Use Classification

Cosmetics -> Buffering
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Prepared by the catalytic oxidation of benzene over vanadium pentoxide.
Vapor-phase oxidation of n-butane or n-butylene in air over a solid catalyst.
Maleic acid is produced by the hydration of maleic anhydride.

General Manufacturing Information

Adhesive Manufacturing
All Other Basic Organic Chemical Manufacturing
Paper Manufacturing
All Other Chemical Product and Preparation Manufacturing
2-Butenedioic acid (2Z)-: ACTIVE
Maleic anhydride is readily hydrolyzed to maleic acid under aqueous conditions. As a result, these two chemicals are presented because of the conditions used to test their toxicity. The only difference may be due to the potential for maleic anhydride to form haptens by acylating with amino acids, resulting in an immunological response (dermal and respiratory sensitization).
By-product from manufacture of phthalic anhydride from naphthalene with special recovery conditions.

Analytic Laboratory Methods

The free maleic acid content in maleic anhydride is determined by direct potentiometric titration.
MALEIC ACID /WAS/ DETECTED IN AIR BY GC METHYLATION WITH BORON TRIFLUORIDE.
Maleic acid and timolol in mixtures & formulations containing timolol maleate were determined by HPLC. The eluate was monitored at 235 nm for 5 min & then at 294 nm. The detection limit was approx 500 pg, and accuracy was greater than 98%.
An ion chromatographic system was developed for routine measurement of carboxylic acids with carbon numbers up to C8 in precipitation samples. The system combines online sample preconcentration on a low capacity anion exchange resin with separation by ion exclusion and subsequent detection by UV absorption. Maleate anions, however, are hidden under the large peak of the strong mineral acids. Using mixtures of carboxylic acids likely to occur in the atmosphere, maleic acid was found to have a retention time of 12.0 min.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place. Storage class (TRGS 510): Non Combustible Solids
Storage temp: ambient

Interactions

Maleic acid was administered iv both alone and after initiating iv administered neutral sodium phosphate, sodium sulfate, or sodium chloride to 10 unanesthetized trained female dogs undergoing water diuresis. /The following observations were noted:/ 1) Administration of maleic acid alone predictably induced dose-dependent increments in urine flow and in renal clearance of HCO3-, Na+, K+, and alpha-aminonitrogen and a pronounced increase in the renal clearance and excretion of citrate. 2) Prior phosphate loading, which increased the plasma concentration of phosphate from 2.5 +/- 0.20 to 11.3 +/- 2 mg/dL: a) attenuated the increment in renal clearance of HCO3 by one-half even though the filtered load of bicarbonate was higher by 37%, owing to the higher values of both GFR and plasma bicarbonate concentration that obtained with phosphate loading; b) prevented the increment in renal clearance and excretion of alpha-aminonitrogen; c) significantly attenuated the increments in urine flow and renal clearance of K+; but d) did not affect the increment in renal clearance and excretion of citrate.
The admin of maleic acid (100 mg/kg) to rats which were infused with acetoacetic acid (200 mM at 0.1 mL/min) did not induce phosphaturia or calciuria, whereas maleic acid given alone was phosphaturic & calciuric. There was a significant decrease of the phosphate & calcium excretion in maleic acid-treated rats after the iv injection of 150 pg 1,25-dihydroxyvitamin D3 in comparison with the control group.
Groups of male and female Sprague Dawley rats (n = 4 to 8 for each sex) were admin either maleic acid (150 mg/kg, sc), dichloromaleic acid (100, 200, 300, or 400 mg/kg, ip) or their combination. Urine was collected at 24 hr intervals. In both males and females, dose dependent declines in food and water consumption as well as body wt and urine flow were observed at 24 hr post-treatment with maleic acid, dichloromaleic acid, or dichloromaleic acid + maleic acid. Sc administration of maleic acid at a dose of 150 mg/kg had no effect on several parameters of renal function in either sex at 24 hr and only modest effects at 48 hr. Maleic acid alone had no effect on renal organic ion accumulation in either sex. The combination of maleic acid + dichloromaleic acid caused a depression of tetraethylammonium accumulation in renal slices from females. Also changes in urinary glucose excretion and blood urea nitrogen, although additive in the male following coexposure, appeared synergistic or potentiated in the female. For females, maleic maleic alone produced a greater response in urinary glucose than control, and the combination resulted in a significantly exaggerated response at 24 hr. There were not significant alterations in urinary glucose in the male at 24 hr after any dosages. Both p-aminohippurate and lactate stimulated p-aminohippurate transport were impaired in the female with either dichloromaleic acid or dichloromaleic acid + maleic acid and to a significantly greater extent than in the male. Triethanolamine accumulation in the female declined significantly when exposed to dichloromaleic acid + maleic acid, an effect not observed in the male.
At all doses of maleic acid (600, 300, 150 mg/kg bw), structural damage of the proximal renal tubule was much greater in rats fed with supplemental glucose.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
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3: Tuncel AT, Ruppert T, Wang BT, Okun JG, Kölker S, Morath MA, Sauer SW. Maleic Acid--but Not Structurally Related Methylmalonic Acid--Interrupts Energy Metabolism by Impaired Calcium Homeostasis. PLoS One. 2015 Jun 18;10(6):e0128770. doi: 10.1371/journal.pone.0128770. eCollection 2015. PubMed PMID: 26086473; PubMed Central PMCID: PMC4473014.
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7: Luo YS, Tsai HY, Chen HC, Wu C, Shen LC, Chung WS, Chiang SY, Wu KY. Study of urinary 2-{[2-(acetylamino-2-carboxyethyl]sulfanyl}butanedioic acid, a mercapturic acid of rats treated with maleic acid. Toxicol Lett. 2015 Aug 5;236(3):131-7. doi: 10.1016/j.toxlet.2015.05.011. Epub 2015 May 18. PubMed PMID: 25997398.
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11: Jung YH, Park HM, Kim KH. Whole slurry saccharification and fermentation of maleic acid-pretreated rice straw for ethanol production. Bioprocess Biosyst Eng. 2015 Sep;38(9):1639-44. doi: 10.1007/s00449-015-1405-8. Epub 2015 May 1. PubMed PMID: 25930209.
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13: Jung YH, Kim IJ, Kim HK, Kim KH. Whole slurry fermentation of maleic acid-pretreated oil palm empty fruit bunches for ethanol production not necessitating a detoxification process. Bioprocess Biosyst Eng. 2014 Apr;37(4):659-65. doi: 10.1007/s00449-013-1035-y. Epub 2013 Aug 24. PubMed PMID: 23982450.
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